molecular formula C7H5N3O2 B021905 6-Nitroindazole CAS No. 7597-18-4

6-Nitroindazole

Cat. No. B021905
CAS RN: 7597-18-4
M. Wt: 163.13 g/mol
InChI Key: ORZRMRUXSPNQQL-UHFFFAOYSA-N
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Patent
US07902217B2

Procedure details

A 5 mL microwave reaction vessel was charged with 3-iodo-6-nitroindazole (1 mmol), copper (I) cyanide (2 mmol) and N,N-dimethylformamide (3 mL). The vessel was sealed and subjected to microwave irradiation at 185° C. for 600 sec. The reaction mixture was partitioned between ethyl acetate (100 mL) and water (100 mL) and the mixture was filtered through Celite. The organic layer was collected, washed with brine, dried (magnesium sulfate), and concentrated to give 122 mg of a 10/1 mixture of 3-cyano-6-nitroindazole and 6-nitroindazole as a yellow solid. The 10/1 mixture of 3-cyano-6-nitroindazole and 6-nitroindazole was dissolved in 10 N sodium hydroxide and the bright orange solution was heated at 100° C. for 1 h. The mixture was allowed to cool to room temperature and carefully acidified (pH=1) with 3 N hydrochloric acid. The solid was isolated and triturated with EtOAc to provide 51 mg of 6-nitroindazole-3-carboxylic acid as a brown solid. The acid was coupled with the bicyclobase according to procedure A.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
10/1
Quantity
122 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.[Cu]C#N.C(C1C2C(=CC([N+]([O-])=O)=CC=2)NN=1)#N.[N+](C1C=C2C(C=NN2)=CC=1)([O-])=[O:32].Cl.CN(C)[CH:46]=[O:47]>[OH-].[Na+]>[N+:11]([C:7]1[CH:6]=[C:5]2[C:10]([C:2]([C:46]([OH:47])=[O:32])=[N:3][NH:4]2)=[CH:9][CH:8]=1)([O-:13])=[O:12] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
IC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
2 mmol
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
10/1
Quantity
122 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC2=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC2=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
irradiation at 185° C. for 600 sec
Duration
600 s
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (100 mL) and water (100 mL)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solid was isolated
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C(=NNC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.